molecular formula C7H6Cl5N3O B14737497 guanidine;2,3,4,5,6-pentachlorophenol CAS No. 5944-83-2

guanidine;2,3,4,5,6-pentachlorophenol

Cat. No.: B14737497
CAS No.: 5944-83-2
M. Wt: 325.4 g/mol
InChI Key: DJAXCDIYFZEHGT-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentachlorophenol (PCP) is a polychlorinated aromatic compound (molecular formula: C₆HCl₅O; molecular weight: 266.35) historically used as a wood preservative, herbicide, and disinfectant . It exhibits a high log Kow value (5.05), indicating significant lipophilicity, and its water solubility ranges from 14.0 to 15,000 mg·L⁻¹ depending on pH . PCP is recognized for its toxicity, leading to global restrictions under the Stockholm Convention . Guanidine, a strong organic base (pKa ~13.6), is often utilized in biochemical studies to denature proteins or solubilize hydrophobic compounds. The interaction between guanidine and PCP has been explored in mitochondrial studies, where guanidine was shown to release 75% of bound PCP via protein denaturation .

Properties

CAS No.

5944-83-2

Molecular Formula

C7H6Cl5N3O

Molecular Weight

325.4 g/mol

IUPAC Name

guanidine;2,3,4,5,6-pentachlorophenol

InChI

InChI=1S/C6HCl5O.CH5N3/c7-1-2(8)4(10)6(12)5(11)3(1)9;2-1(3)4/h12H;(H5,2,3,4)

InChI Key

DJAXCDIYFZEHGT-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O.C(=N)(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine derivatives typically involves the reaction of amines with carbodiimides or thioureas. For guanidine;2,3,4,5,6-pentachlorophenol, a common synthetic route involves the reaction of guanidine with 2,3,4,5,6-pentachlorophenol under basic conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of guanidine derivatives often employs catalytic methods to enhance yield and efficiency. Transition-metal-catalyzed reactions, such as those involving palladium or copper catalysts, are commonly used to synthesize guanidine compounds. These methods offer high selectivity and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Guanidine;2,3,4,5,6-pentachlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the guanidine moiety typically yields guanidinium salts, while reduction of pentachlorophenol can produce less chlorinated phenols .

Scientific Research Applications

Guanidine;2,3,4,5,6-pentachlorophenol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential antimicrobial properties due to the presence of pentachlorophenol.

    Medicine: Investigated for its potential use in treating certain diseases, leveraging the biological activity of guanidine.

    Industry: Employed as a pesticide and disinfectant, particularly in wood preservation.

Comparison with Similar Compounds

Research Findings

Mitochondrial Interactions

PCP binds tightly to mitochondrial proteins, with 33% remaining nondialyzable after sonication. Guanidine (8 M) disrupts these interactions, releasing 75% of PCP, highlighting its role in protein denaturation .

Catalytic Oxidation

PCP’s steric bulk reduces its catalytic turnover (TON = 186) in peroxidase-mediated reactions, outperformed by smaller substrates like 2,4,6-TFP (TON = 3,825) .

Antibacterial Activity

While PCP inhibits sulfate conjugation in liver metabolism , its metabolites, such as tetrachloro-1,3-benzenediol, exhibit enhanced activity against Streptomyces spp. .

Anti-Cancer Guanidinium Derivatives

Compounds like 30 and 2 demonstrate >95% purity and potent in vitro anti-cancer activity, leveraging guanidine’s ability to interact with cellular kinases .

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